molecular formula C28H46Cl2OPRu+ B13861867 Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium

Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium

Cat. No.: B13861867
M. Wt: 601.6 g/mol
InChI Key: KMKCJXPECJFQPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-methylethoxy-kO)phenyl]methylene-kCruthenium, is an organometallic ruthenium complex. This compound is widely used in the field of organic chemistry, particularly for its role in catalyzing olefin metathesis reactions. Olefin metathesis is a powerful and versatile reaction that allows the exchange of substituents between different olefins, leading to the formation of new carbon-carbon double bonds .

Preparation Methods

The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves several steps. The initial step typically includes the preparation of a ruthenium complex, which is then reacted with various ligands to form the final catalyst. One common synthetic route involves the reaction of RuCl2(PPh3)3 with phenyldiazomethane and tricyclohexylphosphine in a one-pot synthesis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial production methods for this catalyst are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

The Hoveyda-Grubbs Catalyst 1st Generation is primarily known for its role in olefin metathesis reactions. These reactions can be classified into several types, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM) . The catalyst is highly tolerant of various functional groups and can operate under a wide range of conditions, making it suitable for diverse applications.

Common reagents used in these reactions include alkenes, dienes, and enynes. The major products formed from these reactions are typically new olefins with different substitution patterns . The catalyst’s ability to facilitate these transformations with high efficiency and selectivity has made it a valuable tool in synthetic organic chemistry.

Scientific Research Applications

The Hoveyda-Grubbs Catalyst 1st Generation has found extensive use in scientific research across various fields. In chemistry, it is employed in the synthesis of complex molecules, including natural products and pharmaceuticals . Its ability to catalyze olefin metathesis reactions with high precision has made it a key component in the development of new synthetic methodologies.

In biology and medicine, the catalyst has been used in the synthesis of bioactive compounds and drug candidates . Its role in forming macrocycles through ring-closing metathesis has been particularly valuable in the development of peptide and protein mimetics.

In industry, the catalyst is used in the production of polymers and advanced materials . Its ability to facilitate the formation of well-defined polymer structures has made it a crucial tool in materials science and engineering.

Comparison with Similar Compounds

The Hoveyda-Grubbs Catalyst 1st Generation is part of a broader family of ruthenium-based olefin metathesis catalysts. Similar compounds include the Grubbs Catalyst 1st Generation, Grubbs Catalyst 2nd Generation, and Hoveyda-Grubbs Catalyst 2nd Generation .

    Grubbs Catalyst 1st Generation: This catalyst is similar in structure but lacks the chelating ligand present in the Hoveyda-Grubbs Catalyst 1st Generation.

    Grubbs Catalyst 2nd Generation: This catalyst features an N-heterocyclic carbene (NHC) ligand, which enhances its stability and activity.

    Hoveyda-Grubbs Catalyst 2nd Generation: This catalyst combines the chelating ligand of the Hoveyda-Grubbs Catalyst 1st Generation with the NHC ligand of the Grubbs Catalyst 2nd Generation.

The uniqueness of the Hoveyda-Grubbs Catalyst 1st Generation lies in its balance of stability, activity, and ease of synthesis. Its chelating ligand provides enhanced stability, while its overall structure allows for efficient catalysis of olefin metathesis reactions .

Properties

Molecular Formula

C28H46Cl2OPRu+

Molecular Weight

601.6 g/mol

IUPAC Name

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium

InChI

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-1

InChI Key

KMKCJXPECJFQPQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.